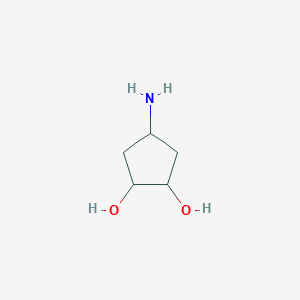

4-Aminocyclopentane-1,2-diol

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H11NO2 |

|---|---|

Molecular Weight |

117.15 g/mol |

IUPAC Name |

4-aminocyclopentane-1,2-diol |

InChI |

InChI=1S/C5H11NO2/c6-3-1-4(7)5(8)2-3/h3-5,7-8H,1-2,6H2 |

InChI Key |

BZYZDDQTPCPKNV-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CC(C1O)O)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Aminocyclopentane 1,2 Diol and Its Stereoisomers

Convergent and Stereoselective Synthetic Pathways to Aminocyclopentane-1,2-diol

Convergent synthesis offers an efficient approach to complex molecules by preparing key fragments separately before their assembly in the final stages. beilstein-journals.orgnih.gov This strategy has been effectively applied to the synthesis of 4-aminocyclopentane-1,2-diol derivatives, allowing for the preparation of analogues with unique three-dimensional structures. beilstein-journals.orgnih.govresearchgate.net

Enantioselective and Diastereoselective Approaches to this compound

The biological activity of aminocyclopentanediol derivatives is often dependent on their specific stereochemistry. Consequently, the development of enantioselective and diastereoselective synthetic methods is of paramount importance.

Key strategies to achieve high levels of stereocontrol include:

Asymmetric Catalysis: The use of chiral catalysts, such as those derived from transition metals or organic molecules, can induce high enantioselectivity in key bond-forming reactions. evitachem.comtcd.iefrontiersin.org For instance, chiral aldehyde catalysis has been explored for the asymmetric synthesis of amino acid derivatives. frontiersin.orgnih.gov

Chiral Auxiliaries: Attaching a chiral auxiliary to the starting material can direct the stereochemical outcome of subsequent reactions. The auxiliary is then removed at a later stage.

Substrate Control: The inherent chirality of a starting material can be used to control the stereochemistry of newly formed chiral centers. For example, the synthesis of a protected form of (1S,2R,3S,4R)-4-aminocyclopentane-1,2,3-triol has been achieved from a chiral starting material. researchgate.net

Enzymatic Resolutions: Enzymes can be used to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the two enantiomers.

A notable example involves the synthesis of a (1RS,2SR,3RS)-3-aminocyclopentane-1,2-diol core, where the stereochemistry was carefully controlled throughout the synthetic sequence. beilstein-journals.orgnih.gov Another approach utilized a hetero Diels-Alder reaction with cyclopentadiene (B3395910) to establish the initial stereocenters, which were then further elaborated. researchgate.net

Facile Synthesis of All Stereoisomers of Aminocyclopentane-1,2-diol and Related Systems

The ability to synthesize all possible stereoisomers of a molecule is crucial for structure-activity relationship (SAR) studies. A facile synthesis of the four stereoisomers of 3-aminocyclopentane-1,2-diol has been reported, providing access to this important set of compounds. acs.orgacs.org Similarly, methods for the asymmetric synthesis of all four stereoisomers of 1-amino-3-hydroxy-cyclopentane-1-carboxylic acid have been developed, showcasing the versatility of modern synthetic methodologies. jagiellonskiecentruminnowacji.pl

Cycloaddition Protocols for Aminocyclopentane Ring Formation

Cycloaddition reactions are powerful tools for the construction of cyclic systems, including the cyclopentane (B165970) ring of this compound. numberanalytics.com These reactions form multiple carbon-carbon bonds in a single step, often with a high degree of stereocontrol.

Common cycloaddition strategies include:

[3+2] Cycloadditions: These reactions, involving a three-atom component and a two-atom component, are widely used for the synthesis of five-membered rings like cyclopentanes and pyrrolidines. thieme-connect.com For instance, the reaction of activated cyclopropanes with imines can yield pyrrolidine (B122466) derivatives. thieme-connect.com

Diels-Alder Reactions ([4+2] Cycloadditions): The reaction of a conjugated diene with a dienophile is a classic method for forming six-membered rings, but variations can be adapted for five-membered ring synthesis. The hetero-Diels-Alder reaction, for example, has been employed using cyclopentadiene as a starting material. researchgate.net

Intramolecular Nitrone Cycloadditions: This method has been successfully used to synthesize 4α-aminocyclopentane-1α, 2β,3β-triol from a precursor derived from D-ribose. researchgate.net

Strategic Use of Protecting Groups in the Synthesis of Aminocyclopentane-1,2-diol

Protecting groups are essential tools in multi-step organic synthesis, temporarily masking reactive functional groups to prevent unwanted side reactions. organic-chemistry.orgpressbooks.pub In the synthesis of this compound, protecting groups for both the amino and hydroxyl functionalities are crucial. researchgate.netbeilstein-journals.orgnih.gov

Common protecting groups employed include:

For Amino Groups: Carbamates such as tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) are frequently used. The Boc group, for instance, is stable under many reaction conditions but can be readily removed with acid. beilstein-journals.orgnih.gov

For Hydroxyl Groups: Acetals, such as the isopropylidene group, can protect 1,2-diols. researchgate.net Benzoate esters have also been utilized, which can be cleaved under basic conditions. beilstein-journals.orgnih.gov

The choice of protecting groups must be carefully planned to ensure they are stable during the synthetic transformations and can be removed selectively when needed, a concept known as an orthogonal protecting group strategy. organic-chemistry.org

| Functional Group | Protecting Group | Deprotection Condition |

| Amine | Boc (tert-butyloxycarbonyl) | Acidic (e.g., HCl in dioxane) |

| Diol | Benzoate | Basic (e.g., KOH) |

| Diol | Isopropylidene | Acidic |

Derivatization from Accessible Precursors (e.g., Cyclopentadiene) for Aminocyclopentane-1,2-diol Synthesis

Cyclopentadiene is an inexpensive and readily available starting material for the synthesis of cyclopentane derivatives. researchgate.net Its use in cycloaddition reactions is a common strategy to construct the core cyclopentane ring of this compound. researchgate.net For example, an asymmetric cycloaddition reaction between cyclopentadiene and a chiral N-acyl hydroxylamine (B1172632) compound has been used to build the chiral centers of the target molecule. Another route involves a hetero Diels-Alder reaction with cyclopentadiene to form a bicyclic isoxazolidine (B1194047) intermediate, which is then further functionalized. researchgate.net

Oxidative Methodologies for Diol Formation (e.g., Upjohn Dihydroxylation) in Aminocyclopentane-1,2-diol Synthesis

The introduction of the 1,2-diol functionality is a key step in the synthesis of this compound. Oxidative methods are commonly employed to convert a carbon-carbon double bond into a diol.

The Upjohn dihydroxylation is a widely used method for the syn-dihydroxylation of alkenes. acs.orgwikipedia.orgorganic-chemistry.org This reaction utilizes a catalytic amount of osmium tetroxide (OsO₄) in the presence of a stoichiometric co-oxidant, such as N-methylmorpholine N-oxide (NMO). wikipedia.orgorganic-chemistry.org This method has been successfully applied in the synthesis of this compound derivatives, where the two hydroxyl groups are introduced in a trans relationship to the existing amine group on the cyclopentane ring. beilstein-journals.orgnih.gov The reaction is known for its reliability and generally good yields, although it can be slow and sometimes lead to ketone byproducts. wikipedia.org Freshly prepared OsO₄ solutions are often required for optimal results. beilstein-journals.orgnih.gov

| Reaction | Reagents | Stereochemical Outcome |

| Upjohn Dihydroxylation | cat. OsO₄, NMO | syn-dihydroxylation |

Stereochemical Characterization and Control in 4 Aminocyclopentane 1,2 Diol Research

Enantiomeric and Diastereomeric Purity Assessment in Aminocyclopentane-1,2-diol Synthesis

The synthesis of specific stereoisomers of 4-aminocyclopentane-1,2-diol necessitates rigorous methods to verify the purity of the desired enantiomer and diastereomer. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a cornerstone technique for separating and quantifying enantiomers. chiralpedia.com Polysaccharide-based materials, such as cellulose (B213188) and amylose (B160209) derivatives, are frequently employed as CSPs due to their broad applicability. chiralpedia.com For instance, teicoplanin-based chiral stationary phases have demonstrated unique selectivity for underivatized cyclic amino acids.

Nuclear Magnetic Resonance (NMR) spectroscopy is another indispensable tool. While standard ¹H NMR can be used to determine diastereomeric purity, often showing greater than 99% purity after purification steps like column chromatography, more advanced techniques are required for enantiomeric excess determination. beilstein-journals.orgnih.gov This often involves the use of chiral derivatizing agents to convert the enantiomers into diastereomers, which can then be distinguished by NMR.

Key Techniques for Stereochemical Purity Assessment:

| Technique | Application | Principle |

| Chiral HPLC | Enantiomeric Purity | Differential interaction of enantiomers with a chiral stationary phase leads to different retention times, allowing for separation and quantification. chiralpedia.commerckmillipore.comchula.ac.th |

| ¹H NMR Spectroscopy | Diastereomeric Purity | Diastereomers have different chemical environments, resulting in distinct signals in the NMR spectrum, enabling quantification of their ratio. beilstein-journals.orgnih.gov |

| Chiral Derivatizing Agents with NMR | Enantiomeric Excess | Enantiomers are converted into diastereomers with a chiral agent, and the resulting diastereomeric ratio is determined by NMR. |

Conformational Analysis of this compound and its Substituted Forms

NMR spectroscopy, particularly the analysis of vicinal proton-proton coupling constants (³JHH), is a powerful method for studying these conformations in solution. researchgate.net The magnitude of these coupling constants is related to the dihedral angle between the coupled protons, which in turn depends on the ring's conformation. Theoretical calculations, such as ab initio and molecular mechanics, are often used in conjunction with NMR data to determine the populations of different conformers. researchgate.net For substituted cyclopentane (B165970) derivatives, Nuclear Overhauser Effect (NOE) experiments can provide crucial information about the spatial proximity of protons, further aiding in conformational assignment.

Methodologies for Absolute and Relative Stereochemical Assignment of Aminocyclopentane-1,2-diol Structures

Determining the precise three-dimensional arrangement of atoms is crucial. Several powerful techniques are employed for this purpose.

X-ray Crystallography stands as the definitive method for determining the absolute and relative stereochemistry of crystalline compounds. wikipedia.orgnih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional map of electron density can be generated, revealing the precise spatial arrangement of atoms and their connectivity. wikipedia.orgnih.gov This technique has been instrumental in elucidating the structures of complex molecules, including various aminocyclopentanol derivatives. researchgate.netdntb.gov.ua

Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly through Nuclear Overhauser Effect (NOE) experiments, is a primary tool for determining the relative stereochemistry of molecules in solution. rsc.orgwikipedia.org The NOE arises from the interaction between protons that are close in space (typically < 5 Å), regardless of whether they are connected by chemical bonds. nanalysis.comucl.ac.uk By observing which protons show an NOE correlation, the relative orientation of substituents on the cyclopentane ring can be deduced. nanalysis.comlibretexts.org For example, a strong NOE between protons on carbons 1 and 4 would suggest a cis relationship between the substituents at these positions.

Table of Stereochemical Assignment Methodologies:

| Methodology | Information Provided | Phase | Principle |

| X-ray Crystallography | Absolute and Relative Stereochemistry | Solid (Crystal) | Diffraction of X-rays by the electron clouds of atoms in a crystal lattice. wikipedia.orgnih.gov |

| NOE Spectroscopy (NMR) | Relative Stereochemistry | Solution | Transfer of nuclear spin polarization between spatially proximate nuclei. wikipedia.orgnanalysis.com |

Stereocontrol Mechanisms in Aminocyclopentane-1,2-diol Synthesis

The synthesis of a specific stereoisomer of this compound requires precise control over the formation of its three stereocenters. This is achieved through various stereoselective synthesis strategies.

Substrate-controlled synthesis relies on the existing stereochemistry of the starting material to direct the stereochemical outcome of subsequent reactions. uwindsor.cayoutube.com For example, the epoxidation of a cyclic allylic amine can proceed with high diastereoselectivity, where the existing amino group directs the epoxidizing agent to one face of the double bond. beilstein-journals.org The subsequent ring-opening of the resulting epoxide can also be highly stereoselective. researchgate.net

Reagent-controlled synthesis employs a chiral reagent or catalyst to induce stereoselectivity. uwindsor.ca Asymmetric catalysis is a particularly powerful approach, where a small amount of a chiral catalyst can generate a large amount of an enantiomerically enriched product. nih.gov For instance, asymmetric dihydroxylation using osmium tetroxide with a chiral ligand can introduce the two hydroxyl groups with a specific stereochemistry. nih.gov Similarly, asymmetric hydrogenation or reduction using chiral catalysts can set the stereochemistry at one or more centers. evitachem.com

Chiral pool synthesis utilizes readily available enantiomerically pure natural products, such as amino acids or sugars, as starting materials. nih.gov These starting materials already possess defined stereocenters, which can be elaborated to form the desired aminocyclopentane-1,2-diol structure.

A notable synthetic approach involves the stereoselective synthesis of a protected (1RS,2SR,3RS)-3-aminocyclopentane-1,2-diol. beilstein-journals.orgnih.gov This can begin with the allylic bromination of cyclopentene (B43876), followed by reaction with an amine. Subsequent dihydroxylation, often using an Upjohn dihydroxylation (OsO₄/NMO), introduces the two hydroxyl groups trans to the bulky amine substituent, thereby controlling the relative stereochemistry. nih.gov Further modifications and deprotection steps then yield the final product.

Strategic Derivatization and Chemical Diversification of 4 Aminocyclopentane 1,2 Diol Scaffolds

Development of 4-Aminocyclopentane-1,2-diol as Platforms for Molecular Diversity

The this compound scaffold serves as a versatile platform for generating molecular diversity. researchgate.netresearchgate.net Its rigid cyclopentane (B165970) core, which has limited rotatable bonds, combined with stereochemically defined attachment points for various substituents, makes it an attractive starting point for creating libraries of compounds with diverse spatial arrangements. researchgate.netresearchgate.netnih.gov This sp3-rich framework is particularly valuable in the design of fragment-based libraries, which are instrumental in the discovery of new drug leads. nih.gov

The synthesis of various stereoisomers of 3-aminocyclopentane-1,2-diol has been achieved, providing access to a range of molecular shapes for further derivatization. acs.orgacs.org These scaffolds, often with natural product-like qualities, can be transformed into extensive screening libraries. researchgate.net For instance, a library of 80 members was constructed from 4-amidocyclopentane-1,3-diol monoethers, demonstrating the potential for generating significant chemical diversity from this core structure. researchgate.net

The utility of these scaffolds is further highlighted by their incorporation into more complex molecular structures. They are key intermediates in the synthesis of carbocyclic nucleoside analogues and kinase inhibitors. nih.gov The specific stereochemistry and placement of functional groups on the cyclopentane ring are critical for their binding to biological targets like enzymes. nih.gov For example, derivatives of (1S,2R,3S)-3-aminocyclopentane-1,2-diol are integral components of fragment-based kinase libraries.

Introduction of Diverse Functionalities via N-Alkylation and Acylation of Aminocyclopentane-1,2-diol

The primary amino group of the this compound scaffold provides a key handle for introducing a wide array of functional groups through N-alkylation and N-acylation reactions. These transformations allow for the systematic modification of the scaffold's properties, which is crucial for optimizing biological activity and pharmacokinetic profiles.

N-Acylation is a common strategy to introduce amide functionalities. Polymer-assisted acylation protocols have been successfully employed for the N-selective modification of these scaffolds, enabling the creation of libraries of 4-amidocyclopentane-1,3-diols. researchgate.net This method allows for the attachment of various substituents at defined positions, contributing to the generation of molecular diversity. researchgate.netresearchgate.net

N-Alkylation introduces alkyl groups to the nitrogen atom, which can be a primary, secondary, or tertiary amine depending on the starting material and reaction conditions. saskoer.capressbooks.pub Reductive amination is a powerful method for this purpose, involving the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent. This reaction is widely used in the synthesis of more complex derivatives.

Regioselective Functionalization of Hydroxyl Groups in Aminocyclopentane-1,2-diol

The presence of two hydroxyl groups on the this compound scaffold presents both an opportunity and a challenge for chemical synthesis. The ability to selectively functionalize one hydroxyl group over the other is crucial for creating well-defined derivatives and avoiding mixtures of products. Various strategies have been developed to achieve regioselective protection and functionalization of these diols.

One common approach involves the use of protecting groups that can differentiate between the hydroxyl groups based on their steric or electronic environment. rsc.org For instance, bulky protecting groups like silyl (B83357) ethers can selectively protect the less sterically hindered primary hydroxyl group over secondary ones. rsc.org In the context of vicinal diols, such as those in this compound, cyclic protecting groups like acetals (e.g., benzylidene acetals) or ketals can be employed to protect both hydroxyl groups simultaneously. researchgate.netwiley-vch.de These cyclic protecting groups can then be selectively opened to reveal one of the hydroxyl groups for further functionalization.

Another powerful technique for regioselective functionalization is the use of tin-mediated reactions. The formation of a stannylidene acetal (B89532) from the diol and a dibutyltin (B87310) oxide can activate one of the hydroxyl groups towards electrophiles, allowing for selective alkylation or acylation. wiley-vch.de Furthermore, enzymatic reactions can offer high regioselectivity in the protection or deprotection of hydroxyl groups under mild conditions.

Recent advancements have also explored the use of flow reactors for the selective monoprotection of symmetrical diols, which can offer improved selectivity and yield compared to traditional batch methods. scirp.org These methods are particularly valuable when dealing with expensive diol starting materials. scirp.org

The ability to control the regiochemistry of these reactions is fundamental for the synthesis of complex molecules where the precise orientation of functional groups is critical for biological activity.

Synthesis of Complex Adducts Incorporating the Aminocyclopentane-1,2-diol Motif

The this compound motif serves as a valuable building block in the synthesis of more complex molecular architectures and adducts. Its inherent functionality and stereochemistry make it an ideal starting point for constructing molecules with diverse biological activities.

A significant application of this scaffold is in the synthesis of carbocyclic nucleoside analogues. nih.gov These compounds, where the furanose sugar of a natural nucleoside is replaced by a cyclopentane ring, often exhibit interesting antiviral and anticancer properties. The synthesis of these analogues typically involves coupling the aminocyclopentane-1,2-diol core with a heterocyclic base. For instance, a convergent and stereoselective synthesis of chiral cyclopentylamine (B150401) derivatives of the nucleoside Q precursor (PreQ₀) has been developed, highlighting the utility of this scaffold in creating analogues with unique three-dimensional characteristics. nih.govbeilstein-journals.org

Furthermore, the aminocyclopentane-1,2-diol scaffold has been incorporated into inhibitors of various enzymes. For example, highly functionalized diaminocyclopentanes have been identified as potent and selective inhibitors of human O-GlcNAcase, an enzyme implicated in neurodegenerative diseases like Alzheimer's. researchgate.net The synthesis of these complex adducts often involves multi-step reaction sequences, including key steps like cycloadditions and reductive aminations. rsc.org

The versatility of the aminocyclopentane-1,2-diol motif is also demonstrated by its use in the construction of pharmacological chaperones for lysosomal storage diseases. mdpi.com By attaching various substituents to the core scaffold, researchers can fine-tune the inhibitory and chaperoning activities of the resulting compounds. mdpi.com

The following table provides examples of complex adducts synthesized from aminocyclopentane diol scaffolds and their biological relevance:

| Scaffold | Adduct | Biological Relevance |

| (1RS,2SR,3RS)-3-Aminocyclopentane-1,2-diol | PreQ₀ Analogue | Kinase inhibitor libraries beilstein-journals.orgbeilstein-journals.org |

| Aminocyclopentitol | Diaminocyclopentane derivatives | O-GlcNAcase inhibitors researchgate.net |

| Aminocyclopentane | Dansylaminohexyl substituted cyclopentane | β-galactosidase inhibitors, Pharmacological chaperones mdpi.com |

Advanced Research Applications of 4 Aminocyclopentane 1,2 Diol in Chemical Sciences

4-Aminocyclopentane-1,2-diol as Chiral Building Blocks in Asymmetric Synthesis

The stereochemically defined structure of this compound renders it an excellent chiral starting material for asymmetric synthesis. The synthesis of all four stereoisomers of 3-aminocyclopentane-1,2-diol has been successfully achieved, providing access to a range of chiral synthons. acs.orgacs.org These building blocks are particularly useful due to their rigid cyclopentane (B165970) core, which pre-organizes the appended functional groups in a defined spatial arrangement, and the presence of multiple stereocenters.

One of the key applications of these chiral building blocks is in the synthesis of complex natural products and their analogues. For instance, the diastereoselective synthesis of various aminocyclopentane-1,2-diol derivatives has been explored. acs.orgacs.org A common strategy involves the stereocontrolled dihydroxylation of a cyclopentene (B43876) precursor bearing an amino or a protected amino group. The directing effect of the existing substituent plays a crucial role in determining the facial selectivity of the dihydroxylation, leading to the desired stereoisomer. For example, the reaction of 3-acetamidocyclopentene with osmium tetraoxide can yield a mixture of cis-diol stereoisomers, with the ratio being dependent on reaction conditions such as temperature and catalyst concentration. acs.org

Furthermore, these aminocyclopentanediols serve as precursors for other valuable chiral intermediates. For example, they can be transformed into chiral β-amino acids, which are important components of peptidomimetics and other biologically active compounds. researchgate.net The well-defined stereochemistry of the aminocyclopentanediol is transferred to the final product, ensuring high enantiopurity.

Design and Utility of this compound-Derived Chiral Auxiliaries and Ligands

The chiral nature of this compound makes it an attractive scaffold for the design of chiral auxiliaries and ligands for asymmetric catalysis. Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a stereoselective transformation. After the reaction, the auxiliary is removed, yielding an enantiomerically enriched product.

While direct examples of this compound being used as a chiral auxiliary are not extensively documented in the provided context, the synthesis of its various stereoisomers opens up possibilities for such applications. acs.orgacs.org The amino and diol functionalities can be selectively modified to attach the substrate and to coordinate with metal catalysts, thereby creating a chiral environment around the reaction center. For instance, the amino group could be acylated to form an amide, and the diol could be protected or used to chelate a metal.

In the realm of chiral ligands, derivatives of this compound can be synthesized to coordinate with transition metals, forming chiral catalysts for a variety of asymmetric reactions. The rigid cyclopentane backbone can provide a well-defined steric and electronic environment, which is crucial for achieving high enantioselectivity. The synthesis of various cyclic β-amino acids from aminocyclopentane precursors highlights the potential to create novel ligand structures. researchgate.net

Synthetic Routes to Carbocyclic Nucleosides and Analogs Featuring the Aminocyclopentane-1,2-diol Framework

A significant application of this compound and its related structures, such as 4-aminocyclopentane-1,2,3-triol, is in the synthesis of carbocyclic nucleosides. beilstein-journals.orgnih.govresearchgate.net These are nucleoside analogues where the furanose sugar ring is replaced by a carbocyclic ring, such as cyclopentane. This modification often imparts increased metabolic stability against enzymatic degradation while retaining or even enhancing biological activity.

A convergent synthetic strategy is often employed, where the chiral aminocyclopentane-diol moiety is prepared separately and then coupled with a heterocyclic base. beilstein-journals.orgnih.gov For example, a stereoselective synthesis of carbocyclic analogues of the nucleoside Q precursor (PreQ₀) has been developed. beilstein-journals.orgnih.gov This involves the synthesis of a protected (1RS,2SR,3RS)-3-aminocyclopentane-1,2-diol core, which is then reacted with a suitable PreQ₀-derived halo-intermediate. beilstein-journals.orgnih.gov

The synthesis of the aminocyclopentane-diol core itself often starts from simple precursors like cyclopentadiene (B3395910). nih.gov A series of stereocontrolled reactions, including dihydroxylation and amination, are used to install the required functional groups with the correct relative stereochemistry. For instance, the Upjohn dihydroxylation using osmium tetroxide is a common method to introduce the diol functionality in a syn-fashion. beilstein-journals.orgacs.org The stereochemistry of the final carbocyclic nucleoside is critically dependent on the stereochemistry of the aminocyclopentane-diol building block. researchgate.net

| Starting Material | Key Reactions | Target Carbocyclic Nucleoside/Analog | Reference(s) |

| Cyclopentene | Allylic bromination, amination, Upjohn dihydroxylation | PreQ₀ analogue with (1RS,2SR,3RS)-3-aminocyclopentane-1,2-diol core | beilstein-journals.orgnih.gov |

| (+)-(1R,4S)-4-hydroxy-2-cyclopenten-1-yl acetate | Multi-step synthesis | Protected (1S,2R,3S,4R)-4-aminocyclopentane-1,2,3-triol | researchgate.net |

| Cyclopentadiene | Multi-step synthesis including dihydroxylation and amination | 4-Aminocyclopentane-1,3-diols for anandamide (B1667382) analogs | nih.gov |

Application of this compound in Fragment-Based Drug Discovery (FBDD) Platforms (from a chemical synthesis/design perspective)

Fragment-based drug discovery (FBDD) is a powerful approach in modern medicinal chemistry where small, low-molecular-weight compounds (fragments) are screened for weak binding to a biological target. openaccessjournals.com These initial hits are then optimized and grown into more potent lead compounds. This compound and its derivatives are well-suited for FBDD due to their three-dimensional character, rigidity, and the presence of multiple functional groups for vector-based elaboration. beilstein-journals.orgnih.gov

From a chemical synthesis and design perspective, the aminocyclopentane-diol scaffold provides a versatile platform for creating fragment libraries with diverse chemical functionalities. The amino and hydroxyl groups can be readily modified to introduce different substituents, allowing for the exploration of the chemical space around the fragment core. For instance, a concise and stereoselective synthesis of novel cyclopentyl analogues of PreQ₀ has been developed to expand a fragment-based kinase library. beilstein-journals.orgnih.gov

The rigid cyclopentane ring helps to reduce the conformational flexibility of the fragment, which can lead to a more favorable entropy of binding. The defined stereochemistry of the aminocyclopentane-diol is crucial, as even small changes in the spatial arrangement of the functional groups can significantly impact binding affinity and selectivity. The synthesis of various stereoisomers of aminocyclopentanediols allows for a systematic exploration of the structure-activity relationship (SAR) during the fragment-to-lead optimization process. acs.orgbeilstein-journals.orgnih.gov

Enzyme Inhibitor Design through Aminocyclopentane-1,2-diol Scaffolding (from a chemical synthesis/design perspective)

The unique structural features of this compound make it an excellent scaffold for the design of enzyme inhibitors. The amino and hydroxyl groups can mimic the interactions of natural substrates with the active site of an enzyme, while the cyclopentane ring serves as a rigid core to hold these functional groups in a specific orientation.

A notable example is the use of aminocyclopentane-diol derivatives in the development of kinase inhibitors. Kinases are a large family of enzymes that play crucial roles in cellular signaling, and their dysregulation is often implicated in diseases such as cancer. The aminocyclopentane-diol scaffold can be elaborated with various substituents to target the ATP-binding site of specific kinases. The stereochemistry of the scaffold is critical for achieving potent and selective inhibition.

Furthermore, derivatives of aminocyclopentanes have been investigated as inhibitors for other enzymes, such as glycosidases. mdpi.comresearchgate.net For example, N-functionalized amino(hydroxymethyl)cyclopentanetriols have shown potent inhibition of β-D-galactosidases. researchgate.net The design of these inhibitors often involves mimicking the transition state of the enzymatic reaction or the structure of the natural substrate. The rigid aminocyclopentane scaffold allows for the precise positioning of functional groups to achieve high binding affinity.

| Enzyme Target | Inhibitor Scaffold | Key Design Feature | Reference(s) |

| Kinases | This compound derivatives | Mimicking ATP binding, stereospecific interactions | |

| β-D-Galactosidases | N-functionalized amino(hydroxymethyl)cyclopentanetriols | Mimicking the natural substrate/transition state | researchgate.net |

| O-GlcNAcase | Diaminocyclopentane derivatives | Potent and selective inhibition for Alzheimer's disease research | researchgate.net |

Computational and Theoretical Investigations of 4 Aminocyclopentane 1,2 Diol Systems

Molecular Modeling and Dynamics Simulations of Aminocyclopentane-1,2-diol Derivatives

Molecular modeling and dynamics simulations are powerful tools for understanding the conformational behavior and intermolecular interactions of 4-aminocyclopentane-1,2-diol derivatives. These computational techniques allow researchers to visualize and analyze the three-dimensional structures and dynamic movements of these molecules, which is crucial for applications such as drug design.

For instance, molecular dynamics (MD) simulations have been employed to study the binding of aminocyclopentane derivatives to biological targets. In a study of adenosine (B11128) kinase (AdK) inhibitors, MD simulations of a complex between the enzyme and an inhibitor revealed that the anti-conformation of the glycosidic bond was maintained throughout the simulation, while the sugar ring explored various conformational states. nih.gov This type of analysis helps to understand the stability of the ligand-protein complex and the key interactions that govern binding affinity.

Conformational analysis through molecular modeling is also essential for understanding the properties of these compounds in solution. Studies on glutamic acid analogues, including isomers of 1-aminocyclopentane-1,3-dicarboxylic acid, have utilized molecular dynamics simulations in water to understand their conformational preferences. researchgate.net Furthermore, computational analysis of macrocyclic peptides containing ferrocenyl moieties has shown that the low-energy conformations are nonsymmetric. acs.org

The development of fragment-like aminocyclopentane-1,3-diols as platforms for creating diverse chemical libraries has also benefited from molecular modeling. nih.gov These models help in the design of new compounds with specific stereochemical and hydrophilic properties, which are important for their potential as natural product analogs. nih.gov

| Application Area | Key Findings | References |

| Enzyme Inhibition | MD simulations revealed the stability of the anti-conformation of the glycosidic bond in an adenosine kinase inhibitor complex. | nih.gov |

| Conformational Analysis | Molecular dynamics in water helped determine the conformational preferences of glutamic acid analogues. | researchgate.net |

| Macrocycle Structure | Computational analysis showed that low-energy conformations of ferrocenyl-containing macrocyclic peptides were nonsymmetric. | acs.org |

| Chemical Library Design | Molecular models aided in the design of aminocyclopentane-1,3-diols as platforms for diversity-oriented synthesis. | nih.gov |

Quantum Chemical Calculations (DFT, Semiempirical Methods) for Aminocyclopentane-1,2-diol Reactivity and Structure

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable for investigating the electronic structure and reactivity of this compound and its analogues. scienceopen.com DFT allows for the accurate calculation of molecular properties, such as energy, geometry, and electronic distribution, providing a deeper understanding of chemical behavior. scienceopen.commdpi.com

DFT calculations have been used to support mechanistic proposals for various reactions involving aminocyclopentitol moieties. For example, in a study of a samarium diiodide-promoted reductive coupling reaction, DFT calculations on model compounds supported the proposed mechanism that explained the experimental results. The ability of quantum chemical methods to estimate the energies of transition states and equilibria is crucial for predicting unknown reactions and designing new catalysts. rsc.org

The reactivity of these compounds is often governed by the subtle interplay of their functional groups. Quantum chemical calculations can elucidate these interactions. For example, studies on the intramolecular hydrogen bonding in diols have used these methods to determine the enthalpy of formation for different hydrogen bond types. researchgate.net

Furthermore, quantum chemical calculations are instrumental in structure determination and the analysis of stereochemistry. The absolute configuration of novel optically active derivatives of aminocyclopropane carboxylic acid, which share structural similarities with aminocyclopentane diols, was determined with the aid of ab initio calculations. researchgate.net These calculations also helped to explain the energetically favored reaction pathways. researchgate.net

| Calculation Method | Application | Key Insights | References |

| Density Functional Theory (DFT) | Mechanistic studies | Supported the proposed mechanism for a reductive coupling reaction by calculating properties of model compounds. | |

| Ab initio calculations | Structure and Reactivity | Determined the absolute configuration and explained energetically favored reaction pathways for aminocyclopropane carboxylic acid derivatives. | researchgate.net |

| DFT and other methods | Reaction Prediction | Used to estimate transition state energies and equilibria, aiding in the prediction of new reactions and catalyst design. | rsc.org |

| Quantum Chemistry | Hydrogen Bonding Analysis | Calculated the enthalpy of formation for intramolecular hydrogen bonds in diols. | researchgate.net |

Elucidation of Reaction Mechanisms via Computational Chemistry in Aminocyclopentane-1,2-diol Transformations

Computational chemistry plays a pivotal role in elucidating the detailed mechanisms of chemical transformations involving this compound and related compounds. By mapping out potential energy surfaces and identifying transition states, these methods provide a step-by-step understanding of reaction pathways that can be difficult to probe experimentally. mdpi.com

For instance, the Corey-Winter olefin synthesis, a reaction used to convert 1,2-diols into olefins, has a proposed mechanism that involves the formation of a cyclic thiocarbonate followed by reaction with trimethyl phosphite. wikipedia.org Computational studies can be used to investigate the intermediates and transition states in such reactions, providing evidence for the proposed carbene intermediate or alternative pathways. wikipedia.org

In the synthesis of complex molecules, such as pyrido[1',2':1,2]pyrimido[4,5-b]indoles, computational chemistry has been used to rationalize unexpected outcomes. An alternative reaction pathway involving an initial [2 + 2] cycloaddition followed by ring opening was proposed to explain the formation of an isomeric product, a hypothesis that can be rigorously tested through computational modeling. acs.org

The development of synthetic methodologies often relies on understanding the underlying reaction mechanisms. rsc.org Computational chemistry provides a molecular-level perspective that complements experimental observations, especially for short-lived intermediates that are difficult to detect. mdpi.com This synergy between computation and experiment accelerates the discovery of new reactions and the optimization of existing ones.

| Reaction | Computational Insight | References |

| Corey-Winter Olefin Synthesis | Investigation of intermediates and transition states to support or refute the proposed carbene mechanism. | wikipedia.org |

| Pyrido[1',2':1,2]pyrimido[4,5-b]indole Synthesis | Proposal of an alternative [2 + 2] cycloaddition pathway to explain the formation of an unexpected isomer. | acs.org |

| General Synthetic Methodologies | Elucidation of reaction pathways and characterization of transient species to guide the development of new synthetic methods. | rsc.orgmdpi.com |

Structure Activity Relationship Sar and Molecular Design Principles for 4 Aminocyclopentane 1,2 Diol Derivatives

Stereochemical Influence on Molecular Recognition and Interaction (focus on the chemical basis)

The precise three-dimensional arrangement of the amino and hydroxyl groups on the cyclopentane (B165970) ring is a critical determinant of a molecule's ability to engage in molecular recognition. The chirality of the compound, arising from its multiple stereogenic centers, dictates how it fits into the chiral environments of biological targets like enzyme active sites or receptors. The synthesis of all four distinct stereoisomers of 3-aminocyclopentane-1,2-diol underscores the scientific interest in the unique properties endowed by each specific configuration. acs.org

The chemical basis for this stereochemical influence lies in the specific, non-covalent interactions that can form between the molecule and its target. For instance, in the context of glycosidase inhibition, the polar groups of aminocyclopentane derivatives form an intricate network of interactions with active site residues. mdpi.com An essential interaction often involves an electrostatic attraction between the protonated ring nitrogen of the aminocyclopentane and a negatively charged amino acid residue, such as glutamate, in the enzyme's active site. mdpi.com The spatial orientation of the hydroxyl groups is equally vital, as they must be perfectly positioned to form hydrogen bonds with other key residues in the binding pocket.

A striking example of stereochemical importance is found in related aminocyclopentane compounds, where the biological activity can be exclusive to a single enantiomer. For example, the (1S,2R) enantiomer of cis-2-aminocyclopentane-1-carboxylic acid is reported to be completely devoid of antifungal activity, while its counterpart is a potent inhibitor, demonstrating that biological systems can exquisitely differentiate between stereoisomers. nih.gov This high degree of stereoselectivity highlights that even a minor change in the spatial arrangement of functional groups can lead to a total loss of the necessary interactions for biological function.

Rational Design of Substituted Aminocyclopentane-1,2-diol Systems for Targeted Interactions

Rational design leverages SAR insights to deliberately modify a chemical structure to enhance its interaction with a specific target. For aminocyclopentane-1,2-diol systems, this involves the strategic addition, removal, or replacement of functional groups to probe and optimize binding affinity and selectivity. nih.gov

Research into these derivatives as inhibitors of enzymes like human lysosomal β-galactosidase provides clear examples of this design principle. mdpi.com Scientists have systematically altered the aminocyclopentane scaffold to evaluate the role of each component:

Deoxygenation: To assess the importance of a specific hydroxyl group for binding, derivatives have been synthesized where a hydroxyl group is removed. The creation of a 2-deoxy intermediate, for example, helps determine if that position is critical for hydrogen bonding with the target enzyme. mdpi.com

Bioisosteric Replacement: A "strategic" hydroxyl group can be replaced with another chemical group that has similar steric or electronic properties, such as fluorine. The synthesis of deoxyfluoro analogues allows researchers to study how modifying hydrogen-bonding capacity and local electronic character affects inhibitory activity. mdpi.com

Substitution with Lipophilic Groups: To explore additional binding pockets or increase membrane permeability, lipophilic chains can be attached to the core structure. The synthesis of derivatives with appended groups like a dansylaminohexyl substituent helps to map the topography of the enzyme's active site and exploit hydrophobic interactions. mdpi.com

This approach is not limited to enzyme inhibitors. The chiral cyclopentane-1,2-diol framework is also a valuable starting point for synthesizing analogues of nucleoside precursors like PreQ0, creating molecules with unique three-dimensional shapes intended for novel bioactive purposes. researchgate.net The goal of these modifications is to create a molecule that fits its intended target with high precision, leading to improved potency and selectivity.

The following table presents data on the inhibitory activity of various rationally designed aminocyclopentane derivatives against human lysosomal β-galactosidase, illustrating the impact of specific structural modifications.

| Compound | Key Structural Modification | Inhibitory Activity (IC₅₀) [µM] mdpi.com |

|---|---|---|

| Compound 17 | Dansylaminohexyl substitution | 1.5 |

| Compound 22 | Core aminocyclopentitol structure | 0.14 |

| Compound 31 | N-octyl chain substitution | 0.012 |

| Compound 37 | Deoxyfluoro analogue | 0.030 |

Conformational Effects on Molecular Functionality

The functionality of 4-aminocyclopentane-1,2-diol derivatives is also governed by the conformational flexibility of the five-membered cyclopentane ring. Unlike rigid aromatic rings, the cyclopentane ring is puckered and can adopt several low-energy conformations, most commonly the "envelope" and "twist" forms. The specific conformation adopted by the ring dictates the relative spatial orientation (axial, equatorial, or pseudo-axial/equatorial) of the amino and hydroxyl substituents.

This conformational preference is critical for molecular function because it determines how well the molecule's functional groups can align with the complementary interaction points in a biological target. A molecule that can easily adopt the required "bioactive conformation" to fit into a binding site will exhibit higher activity. The use of conformationally restricted amino acids (CRAAs) in drug design is a strategy that leverages this principle. d-nb.info By incorporating a cyclic structure like aminocyclopentane, the conformational freedom is reduced, which can pre-organize the molecule into a shape that is favorable for binding. This reduces the entropic penalty associated with the loss of rotational freedom upon binding, potentially leading to higher affinity and selectivity. d-nb.info

X-ray crystallography studies are invaluable for understanding these effects, as they can reveal the precise conformation of the aminocyclopentane ring when it is bound to its target protein. mdpi.com These studies have shown that the exquisite set of interactions between the inhibitor and the active site depends on a specific pucker of the cyclopentane ring that orients the substituents for optimal binding. mdpi.com Therefore, designing derivatives that favor this specific conformation is a key strategy for enhancing molecular functionality.

Emerging Research Directions and Prospects for 4 Aminocyclopentane 1,2 Diol

Development of Novel Synthetic Methodologies for 4-Aminocyclopentane-1,2-diol Analogues

The development of novel synthetic methodologies for analogues of this compound is a dynamic area of research, driven by the quest for compounds with enhanced or novel biological activities. researchgate.net A key focus is the stereoselective synthesis of these analogues, as the specific three-dimensional arrangement of the amino and hydroxyl groups is often crucial for their biological function. evitachem.combeilstein-journals.org

One prominent strategy involves the use of readily available starting materials, such as cyclopentadiene (B3395910), to construct the core cyclopentane (B165970) ring. nih.gov For instance, racemic mixtures of 4-aminocyclopentane-1,3-diols have been prepared in an eight-step synthesis starting from cyclopentadiene. nih.gov Structure determination confirmed the trans-orientation of the two hydroxyl groups relative to the plane of the ring. nih.gov This approach provides a platform for generating a variety of analogues by introducing different substituents. nih.gov

Another powerful technique is the use of intramolecular nitrone cycloadditions. This method has been successfully employed in the synthesis of 4α-aminocyclopentane-1α, 2β,3β-triol, a key intermediate for carbocyclic nucleosides. researchgate.net The process starts from a γ-unsaturated aldehyde, which can be derived from D-ribose, and proceeds through a bicyclic oxazane intermediate that is then reductively cleaved. researchgate.net

The hetero-Diels-Alder reaction is another valuable tool. For example, a bicyclic isoxazolidine (B1194047), prepared via a hetero-Diels-Alder reaction with cyclopentadiene, has served as a versatile starting material for the synthesis of various 4'-amino substituted carbocyclic adenosine (B11128) analogues. researchgate.net A key step in this methodology is the palladium(0)-catalyzed cleavage of the allylic C-O bond in the isoxazolidine, which proceeds with double stereoinversion to install the heterocyclic base with specific stereochemistry. researchgate.net

Researchers have also developed concise and stereoselective routes to chiral cyclopentylamine (B150401) derivatives of the nucleoside Q precursor (PreQ₀). beilstein-journals.orgbeilstein-journals.org These syntheses often involve the asymmetric preparation of protected aminocyclopentane diols and triols, which are then coupled with a suitable PreQ₀-derived intermediate. beilstein-journals.org For example, a (1RS,2SR,3RS)-3-aminocyclopentane-1,2-diol core has been synthesized and its hydroxyl groups protected as benzoates before coupling. beilstein-journals.org Similarly, an enantiopure (1S,2R,3S,4R)-4-aminocyclopentane-1,2,3-triol analogue has been prepared using a Tsuji–Trost allylation as a key step. beilstein-journals.org

The following table provides a summary of some synthetic methodologies:

| Starting Material | Key Reactions | Target Analogue | Reference |

| Cyclopentadiene | Multi-step synthesis | 4-Aminocyclopentane-1,3-diols | nih.gov |

| D-ribose derived aldehyde | Intramolecular nitrone cycloaddition, Reductive N-O bond cleavage | 4α-Aminocyclopentane-1α, 2β,3β-triol | researchgate.net |

| Cyclopentadiene | Hetero-Diels-Alder reaction, Palladium(0)-catalyzed C-O bond cleavage | 4'-Amino substituted carbocyclic adenosine analogues | researchgate.net |

| Cyclopentene (B43876) | Allylic bromination, Dihydroxylation | (1RS,2SR,3RS)-3-Aminocyclopentane-1,2-diol derivative of PreQ₀ | beilstein-journals.org |

| (+)-(1R,4S)-4-hydroxy-2-cyclopenten-1-yl acetate | Tsuji–Trost allylation | (1S,2R,3S,4R)-4-Aminocyclopentane-1,2,3-triol derivative of PreQ₀ | beilstein-journals.orgresearchgate.net |

Exploration of New Applications in Synthetic Organic Chemistry

Beyond their biological significance, this compound and its analogues are valuable building blocks in synthetic organic chemistry. Their rigid, stereochemically defined structures make them ideal scaffolds for the construction of complex molecular architectures. nih.gov

One emerging application is their use as "platforms for diversity" in combinatorial chemistry. nih.gov The small, hydrophilic, and conformationally restricted nature of these compounds, combined with their stereochemically defined attachment points for substituents, makes them excellent starting points for creating libraries of lead-like molecules. nih.gov As a proof of concept, cyclopentanoid analogues of anandamide (B1667382) have been prepared using these platforms. nih.gov

The aminocyclopentane framework is also a key component in the synthesis of various biologically active molecules. For example, they serve as crucial intermediates in the preparation of carbocyclic nucleoside analogues, which are known to possess a range of biological properties. researchgate.netgoogle.com The synthesis of (+)-5′-noraristeromycin and its derivatives highlights the importance of aminocyclopentanetriol intermediates. researchgate.net

Furthermore, these compounds are utilized in the development of inhibitors for various enzymes. For instance, highly functionalized diaminocyclopentanes have been identified as potent and selective inhibitors of human O-GlcNAcase, an enzyme implicated in Alzheimer's disease. researchgate.net The straightforward synthesis and significant biological activity of these compounds make them promising leads for the development of new therapeutics. researchgate.net

The versatility of the aminocyclopentane core is also demonstrated in its incorporation into larger, more complex molecules. A convergent and stereoselective synthesis of chiral cyclopentyl and cyclohexylamine (B46788) derivatives of the nucleoside Q precursor (PreQ₀) has been developed. beilstein-journals.orgresearchgate.net This approach allows for the efficient preparation of 4-substituted analogues with interesting three-dimensional structures, providing a valuable starting point for the discovery of novel bioactive molecules. beilstein-journals.orgresearchgate.net

Integration of Advanced Technologies in Aminocyclopentane-1,2-diol Research

The advancement of research on this compound and its analogues is increasingly reliant on the integration of advanced technologies. These technologies are instrumental in both the synthesis and characterization of these complex molecules, as well as in understanding their biological interactions.

In the realm of synthesis, chemoenzymatic approaches are gaining traction. researchgate.net These methods combine the selectivity of enzymes with the efficiency of chemical synthesis to produce aminocyclitols with high stereopurity. Another innovative approach is the photochemical conversion of pyridinium (B92312) salts to form bicyclic vinyl aziridines, which serve as useful intermediates for accessing aminocyclopentitols. researchgate.net

Computational modeling and molecular structure analysis are crucial for understanding the structure-activity relationships of these compounds. evitachem.comnih.gov For example, X-ray crystallography has been used to investigate the binding of aminocyclopentane-based inhibitors to β-galactosidase, providing insights that can guide the design of more potent and selective pharmacological chaperones. mdpi.com

Modern analytical techniques are indispensable for the characterization of these compounds. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are routinely used to confirm the structure and purity of newly synthesized analogues. researchgate.net For instance, 1H and 13C NMR are used to determine the stereochemistry of the final products. researchgate.net

The screening of compound libraries for biological activity is often accelerated through high-throughput screening methods. This allows for the rapid identification of promising lead compounds from a large pool of synthesized analogues.

The following table lists some of the advanced technologies and their applications in this field of research:

| Technology | Application |

| Chemoenzymatic Synthesis | Stereoselective synthesis of aminocyclitols. researchgate.net |

| Photochemical Reactions | Synthesis of bicyclic vinyl aziridine (B145994) intermediates. researchgate.net |

| X-ray Crystallography | Determination of the three-dimensional structure of compounds and their complexes with biological targets. mdpi.com |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass determination to confirm molecular formulas. researchgate.net |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidation of molecular structure and stereochemistry. researchgate.net |

| Computational Modeling | Prediction of molecular properties and interactions with biological targets. nih.gov |

| High-Throughput Screening | Rapid screening of compound libraries for biological activity. |

Q & A

Q. What are the recommended synthetic methodologies for 4-Aminocyclopentane-1,2-diol in academic research?

To synthesize this compound stereoselectively, asymmetric synthesis is critical. A validated protocol involves:

- Hydroxy protection : Use tert-butyldimethylsilyl (TBS) or benzyl groups to protect hydroxyl moieties during intermediate steps to prevent unwanted side reactions.

- Asymmetric induction : Employ chiral auxiliaries or catalysts to control stereochemistry at the cyclopentane core. For example, Sharpless asymmetric dihydroxylation or enzymatic resolution can yield enantiomerically enriched intermediates.

- One-pot deprotection : Final deprotection under mild acidic or hydrogenolytic conditions ensures retention of stereochemical integrity .

Q. How can researchers ensure stereochemical purity during synthesis?

- Chiral chromatography : Use high-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., amylose- or cellulose-based columns) to separate enantiomers.

- NMR spectroscopy : Analyze coupling constants (e.g., ) in H-NMR to confirm vicinal diol stereochemistry.

- X-ray crystallography : Resolve absolute configuration of crystalline intermediates or derivatives .

Q. What analytical techniques are essential for confirming structure and purity?

- NMR spectroscopy : H, C, and 2D-COSY/HMBC spectra to verify backbone connectivity and functional groups.

- Mass spectrometry (HRMS) : Confirm molecular ion peaks and isotopic patterns.

- HPLC with UV/RI detection : Assess purity (>95%) and monitor reaction progress. For diastereomers, use reverse-phase columns with polar modifiers .

Advanced Research Questions

Q. How should researchers design kinase inhibition studies for this compound derivatives?

- Assay selection : Use fluorescence-based (e.g., ADP-Glo™) or radiometric kinase assays to evaluate inhibition potency.

- Dose-response curves : Test derivatives across a concentration range (e.g., 1 nM–100 µM) to determine IC values.

- Counter-screens : Include off-target kinases (e.g., PKA, PKC) to assess selectivity. Validate hits with orthogonal methods like SPR or ITC .

Q. How can conformational analysis resolve contradictions in stereochemical outcomes?

- Computational modeling : Use density functional theory (DFT, e.g., B3LYP/6-31G*) to predict stable conformers. Compare with experimental IR/Raman spectra for hydrogen-bonding patterns.

- Solvent effects : Polar solvents (e.g., DMSO) may stabilize specific conformers via hydrogen bonding, altering reaction pathways. Test solvent polarity systematically .

Q. What methodologies predict metabolic pathways of this compound?

- In vitro models : Incubate with liver microsomes or hepatocytes to identify phase I (oxidation, hydrolysis) and phase II (glucuronidation, sulfation) metabolites.

- Isotopic labeling : Use C-labeled compounds to track metabolic fate in animal models.

- LC-MS/MS : Characterize metabolites via fragmentation patterns and compare with synthetic standards .

Methodological Considerations for Data Interpretation

- Handling synthetic yield variability : Optimize reaction parameters (temperature, catalyst loading) using Design of Experiments (DoE) to identify critical factors.

- Addressing spectral overlaps : Use deuterated solvents or shift reagents in NMR to resolve overlapping proton signals.

- Validating kinase inhibition : Replicate assays in cell-based models (e.g., HEK293T overexpression systems) to confirm biochemical activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.